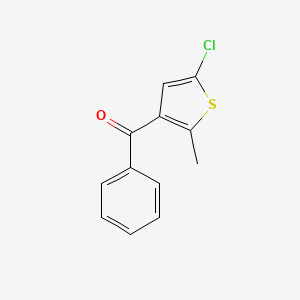
(5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone: is a chemical compound with the molecular formula C12H9ClOS and a molecular weight of 236.71 g/mol . It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a methyl group, as well as a phenyl group attached to a methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone typically involves the reaction of 5-chloro-2-methylthiophene with benzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers may explore its activity against various biological targets, such as enzymes or receptors, to develop new therapeutic agents .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone depends on its specific application and targetThese interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
(5-Bromo-2-methylthiophen-3-yl)(phenyl)methanone: Similar structure with a bromine atom instead of chlorine.
(5-Chloro-2-ethylthiophen-3-yl)(phenyl)methanone: Similar structure with an ethyl group instead of a methyl group.
(5-Chloro-2-methylthiophen-3-yl)(p-tolyl)methanone: Similar structure with a p-tolyl group instead of a phenyl group.
Uniqueness: (5-Chloro-2-methylthiophen-3-yl)(phenyl)methanone is unique due to the specific combination of substituents on the thiophene ring and the presence of a phenyl group attached to the methanone moiety. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9ClOS |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
(5-chloro-2-methylthiophen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9ClOS/c1-8-10(7-11(13)15-8)12(14)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
SUMKDMNOAUXJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















